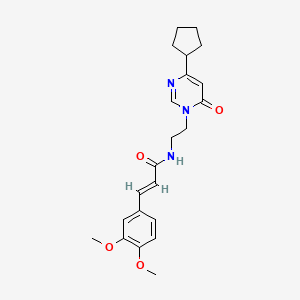

5-(3,4-dimethylisoxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dimethylisoxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that exhibits several biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Structural Analysis :

- Sulfonamide-derived new ligands, including compounds similar to the one , have been synthesized and characterized. These compounds, along with their transition metal complexes, were evaluated using various physical, spectral, and analytical methods. X-ray diffraction was employed to determine the structure of one such compound, which suggested an octahedral geometry for all the complexes (Chohan & Shad, 2011).

- Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety were designed and synthesized. Their structures were established using various spectroscopic methods. Among these, certain compounds showed promising activity as cytotoxic agents and as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2 (Ghorab et al., 2016).

Biological Activities :

- Sulfonamide derivatives demonstrated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

- Some derivatives were evaluated for their in vitro anticancer activity against several cancer cell lines, with certain compounds showing good activity. The most active derivatives were also assessed for their ability to inhibit VEGFR-2, with some being more active as VEGFR-2 inhibitors than the reference drug (Ghorab et al., 2016).

Additional Applications :

- The compound and its derivatives were explored for other applications such as urease inhibition, hemolytic activities, and antibacterial activities. The substitution pattern and electronic effects of different functional groups on the aromatic ring were found to significantly affect these results (Noreen et al., 2017).

properties

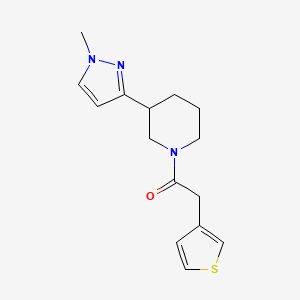

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2S/c1-35-22-11-9-19(10-12-22)18-29-26(33)21-13-16-32(17-14-21)25-23(8-5-15-28-25)27-30-24(31-34-27)20-6-3-2-4-7-20/h2-12,15,21H,13-14,16-18H2,1H3,(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLJBMXKKWLKIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)

![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)

![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)